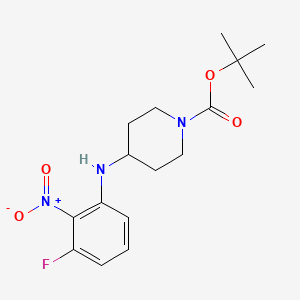

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

CAS No.: 1004304-11-3

Cat. No.: VC6759700

Molecular Formula: C16H22FN3O4

Molecular Weight: 339.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004304-11-3 |

|---|---|

| Molecular Formula | C16H22FN3O4 |

| Molecular Weight | 339.367 |

| IUPAC Name | tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3 |

| Standard InChI Key | LGCAUFCZVZDIEV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] |

Introduction

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its molecular formula and specific functional groups, which contribute to its chemical properties and potential applications. This compound is often used as a building block in organic synthesis due to its reactive sites.

Synthesis and Preparation

The synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate typically involves nucleophilic aromatic substitution reactions. For example, a similar compound can be synthesized by reacting tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene . The reaction conditions and reagents may vary depending on the specific starting materials and desired product.

Applications and Biological Activity

While specific biological activity data for tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is not readily available, compounds in this class are often explored for their potential in medicinal chemistry. Piperidine derivatives are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antimicrobial properties.

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume